Ethane;(2-fluorophenyl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane;(2-fluorophenyl)-phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane;(2-fluorophenyl)-phenylmethanone typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of specific reagents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often utilize advanced technologies and equipment to ensure the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane;(2-fluorophenyl)-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Ethane;(2-fluorophenyl)-phenylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethane;(2-fluorophenyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the phenyl ring influences its reactivity and binding affinity to various biological molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethane;(2-fluorophenyl)-phenylmethanone include:
2-Fluorophenylacetic acid: This compound shares the fluorophenyl group and is used in similar chemical reactions.
Fluorinated Thiophenes: These compounds contain fluorine atoms and exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, such as the combination of the ethane backbone with the fluorophenyl and phenylmethanone groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H15FO |
---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
ethane;(2-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9FO.C2H6/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;1-2/h1-9H;1-2H3 |
InChI-Schlüssel |
ICWLHWPOGGQFAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.